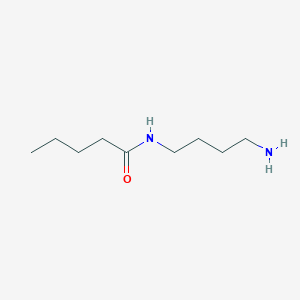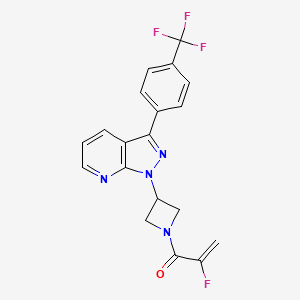
YAP/TAZ inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YAP/TAZ inhibitor-2 is a small molecule compound designed to inhibit the activity of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). These proteins are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. Dysregulation of YAP/TAZ activity is implicated in various cancers, making this compound a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of YAP/TAZ inhibitor-2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. These intermediates are then subjected to further functionalization to introduce specific substituents that enhance the inhibitory activity of the compound. The final step involves purification and characterization of the compound using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
YAP/TAZ inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent inhibitors .
科学研究应用
YAP/TAZ inhibitor-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Hippo signaling pathway and its regulation.
Biology: Employed in cell culture experiments to investigate the role of YAP/TAZ in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated YAP/TAZ activity. .
作用机制
YAP/TAZ inhibitor-2 exerts its effects by binding to the TEA domain (TEAD) family of transcription factors, which are the primary partners of YAP and TAZ in the nucleus. This binding prevents YAP/TAZ from interacting with TEAD, thereby inhibiting the transcription of genes involved in cell proliferation and survival. The inhibition of YAP/TAZ activity leads to reduced cell growth and increased apoptosis, making it an effective strategy for targeting cancer cells .
相似化合物的比较
Similar Compounds
Verteporfin: Another YAP/TAZ inhibitor that disrupts the YAP-TEAD interaction.
GNE-7883: An allosteric pan-TEAD inhibitor that impairs the expression of YAP/TAZ target genes.
MARK2/MARK3 inhibitors: Kinase inhibitors that indirectly affect YAP/TAZ activity by modulating upstream signaling pathways.
Uniqueness of YAP/TAZ inhibitor-2
This compound is unique in its high specificity and potency in inhibiting YAP/TAZ activity. Unlike other inhibitors, it has shown minimal off-target effects and a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent .
属性
分子式 |
C19H14F4N4O |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
2-fluoro-1-[3-[3-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-1-yl]azetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H14F4N4O/c1-11(20)18(28)26-9-14(10-26)27-17-15(3-2-8-24-17)16(25-27)12-4-6-13(7-5-12)19(21,22)23/h2-8,14H,1,9-10H2 |
InChI 键 |
GTRCXQAYBUYBBE-UHFFFAOYSA-N |
规范 SMILES |
C=C(C(=O)N1CC(C1)N2C3=C(C=CC=N3)C(=N2)C4=CC=C(C=C4)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


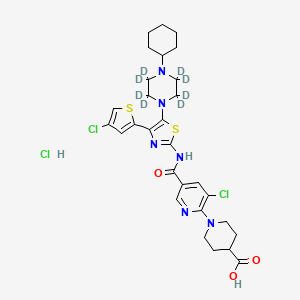
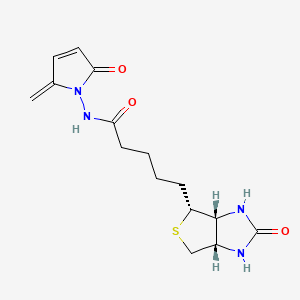
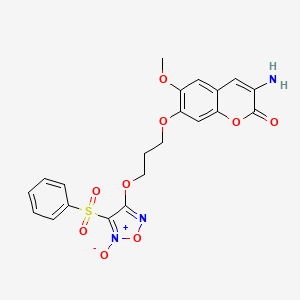
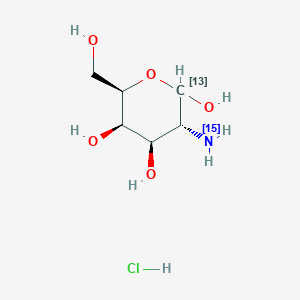
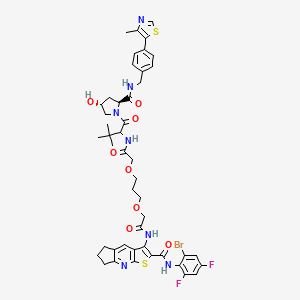
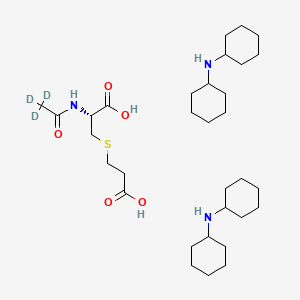

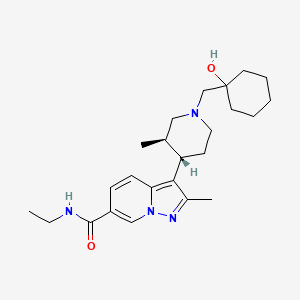

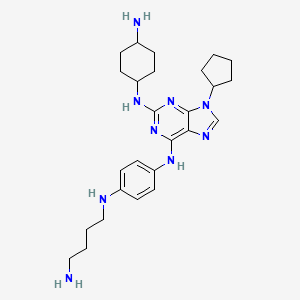
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
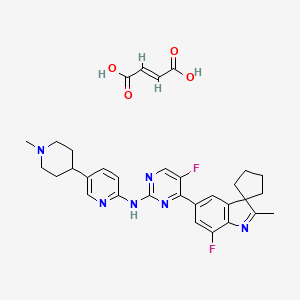
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
